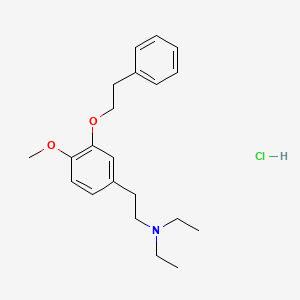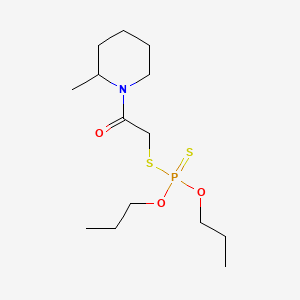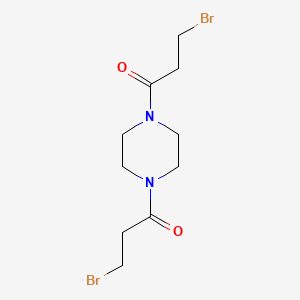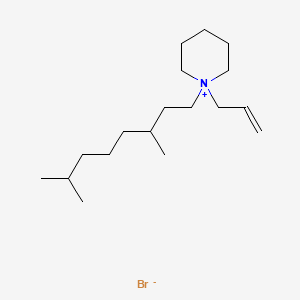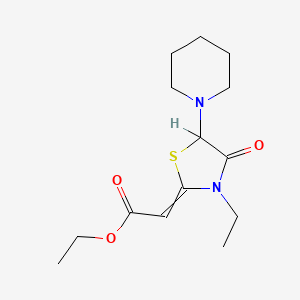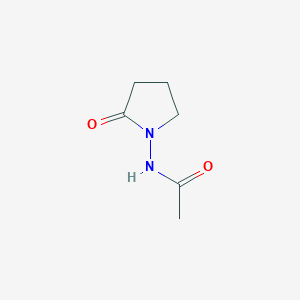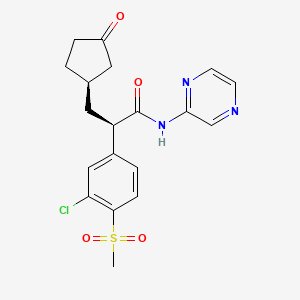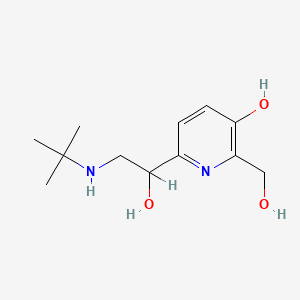
Nelociguat
Übersicht
Beschreibung
Nelociguat is a Guanylate cyclase stimulator drug . It was initially developed by Bayer AG and its highest R&D status is Phase 1 . The therapeutic areas of this compound include Cardiovascular Diseases .
Synthesis Analysis
This compound has the IUPAC name methyl (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate . Its InChI Code is 1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) .
Molecular Structure Analysis
The molecular formula of this compound is C19H17FN8O2 . It has a molecular weight of 408.39 . The InChIKey of this compound is FTQHGWIXJSSWOY-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound is a stimulator of soluble guanylate cyclase (sGC) . It is an active metabolite of riociguat .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 408.39 . It is a solid substance . The storage temperature of this compound is 4°C .
Wissenschaftliche Forschungsanwendungen
Herz-Kreislauf-Erkrankungen
Nelociguat wurde aufgrund seiner Rolle als Stimulator der löslichen Guanylatcyclase (sGC) auf sein therapeutisches Potenzial bei Herz-Kreislauf-Erkrankungen untersucht . Es zielt auf die Guanylatcyclase ab, ein Schlüsselenzym im Herz-Kreislauf-System, das zur Regulierung des Blutdrucks und des Gefäßtonus beiträgt. Die Fähigkeit von this compound, dieses Enzym zu modulieren, könnte es für Erkrankungen wie chronische Herzinsuffizienz und Bluthochdruck vorteilhaft machen.
Erektile Dysfunktion
Klinische Studien haben this compound zur Behandlung der erektilen Dysfunktion, insbesondere bei Patienten, die nicht ausreichend auf die Standardtherapie mit PDE5-(Phosphodiesterase 5-)Inhibitoren ansprechen, untersucht . Der Wirkmechanismus des Medikaments, der die Stimulation von sGC beinhaltet, kann die Erektion verstärken und so eine potenzielle alternative Behandlungsstrategie bieten.
Pulmonale Hypertonie
This compound wurde auf seine Auswirkungen auf die pulmonale und systemische Hämodynamik bei Patienten mit biventrikulärer chronischer Herzinsuffizienz und pulmonaler Hypertonie untersucht . Sein pharmakologisches Profil deutet darauf hin, dass es durch die Verbesserung der Gefäßfunktion und die Reduzierung des arteriellen Drucks einen neuen Ansatz zur Behandlung dieser komplexen Erkrankung bieten könnte.
Nierenschutz
In Tiermodellen hat this compound vielversprechend gezeigt, die Urinproduktion und die kardiale Hypertrophie zu verringern sowie die Überlebensraten bei spontan hypertensiven, schlaganfallgefährdeten Ratten zu verbessern, die mit einer salz- und fettreichen Diät gefüttert wurden . Dies deutet auf ein potenzielles nephroprotektives Wirkung hin, das wertvoll sein könnte, um Nierenschäden im Zusammenhang mit Bluthochdruck zu verhindern.
Gefäßgesundheit
This compound induziert eine Vasodilatation in Ratten-Aortenringen, was auf seine Nützlichkeit bei der Verbesserung der Gefäßgesundheit hindeutet . Durch die Förderung der Vasodilatation könnte this compound bei Erkrankungen helfen, die durch Gefäßverengung und Steifigkeit gekennzeichnet sind, wodurch die allgemeine Durchblutung verbessert und das Risiko vaskulärer Komplikationen reduziert wird.
Neuroprotektion
Obwohl die Forschung begrenzt ist, besteht das Potenzial, dass this compound schützende Mechanismen auf die vaskuläre und neuronale Funktion innerhalb des zerebrovaskulären Systems und der VCI-Pathologie (vaskuläre kognitive Beeinträchtigung) ausübt . Seine Rolle bei der sGC-Modulation könnte entscheidend für die Entwicklung von Behandlungen für neurodegenerative Erkrankungen sein, die eine vaskuläre Komponente haben.
Pharmakokinetik und Arzneimittelmetabolismus
Der Status von this compound als aktivem Metaboliten und seine Bildung aus Riociguat durch die Cytochrom-P450-(CYP-)Isoform CYP1A1 machen es zu einem interessanten Thema für pharmakokinetische und Arzneimittelmetabolismusstudien . Das Verständnis seiner Stoffwechselwege kann bei der Entwicklung effektiverer Dosierungsschemata und Medikamentenverabreichungssysteme helfen.
Translationale Medizin
Das Medikament war Teil translationaler Medizinansätze, bei denen präklinische physikalisch-chemische und pharmakokinetische Daten zusammen mit klinischen Daten verwendet werden, um seine Pharmakokinetik bei Patienten mit Herzinsuffizienz vorherzusagen . Dieser Ansatz beschleunigt die klinische Anwendung von this compound, indem er Informationen über Dosierungs- und Verabreichungsstrategien liefert.
Wirkmechanismus
Target of Action
Nelociguat, also known as BAY60-4552, is a soluble guanylate cyclase stimulator (sGC stimulator) . The primary target of this compound is the soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway .
Mode of Action
This compound acts by binding to the prosthetic heme group of sGC, which is sensitive to nitric oxide (NO). This binding stimulates the activity of sGC, leading to an increase in the level of cyclic 3′-5′—guanosine monophosphate (cGMP) in smooth muscle cells . The increase in cGMP levels results in vasodilation .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitric oxide (NO) signaling pathway. In this pathway, NO binds to sGC, stimulating it to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscles in the vasculature, resulting in vasodilation .
Result of Action
The primary molecular effect of this compound’s action is the increase in cGMP levels in smooth muscle cells, leading to vasodilation . This vasodilation can have various cellular effects, depending on the specific tissues and systems involved. For example, in the cardiovascular system, vasodilation can decrease blood pressure and improve blood flow.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other substances that can interact with this compound, and the specific characteristics of the target cells. Additionally, factors such as the patient’s overall health status, the presence of other medical conditions, and the use of other medications can also influence the action of this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQHGWIXJSSWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625115-52-8 | |
| Record name | Nelociguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NELOCIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)
